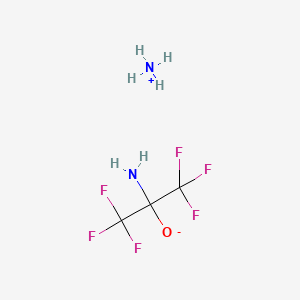
azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate is a chemical compound known for its unique properties due to the presence of multiple fluorine atoms. This compound is of interest in various fields of scientific research and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate typically involves the reaction of hexafluoropropan-2-ol with an amine source under controlled conditions. One common method is the diazotization of aminopyridines and aminoquinolines with tert-butyl nitrite in hexafluoropropan-2-ol in the absence of acids or other initiators . This method leverages the relatively acidic character of hexafluoropropan-2-ol to promote the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hexafluoropropan-2-one, while substitution reactions can produce a variety of fluorinated derivatives.
Aplicaciones Científicas De Investigación
Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions, particularly in peptide chemistry.
Biology: Employed in the study of protein folding and stability due to its ability to dissolve peptides and proteins.
Industry: Utilized in the production of fluorinated polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate exerts its effects is primarily through its high ionizing power and ability to stabilize various intermediates in chemical reactions . It facilitates reactions by acting as a polar solvent, enhancing the reactivity of the reactants. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable products.
Comparación Con Compuestos Similares
Similar Compounds
Hexafluoroisopropanol: Similar in structure but lacks the amino group.
Trifluoroethanol: Contains fewer fluorine atoms and has different reactivity.
Uniqueness
Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate is unique due to the presence of both amino and fluorinated groups, which confer distinct reactivity and stability. This makes it particularly useful in applications requiring high stability and specific reactivity patterns.
Propiedades
Fórmula molecular |
C3H6F6N2O |
|---|---|
Peso molecular |
200.08 g/mol |
Nombre IUPAC |
azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate |
InChI |
InChI=1S/C3H2F6NO.H3N/c4-2(5,6)1(10,11)3(7,8)9;/h10H2;1H3/q-1;/p+1 |
Clave InChI |
IWFMKKLDPOBEHS-UHFFFAOYSA-O |
SMILES canónico |
C(C(F)(F)F)(C(F)(F)F)(N)[O-].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


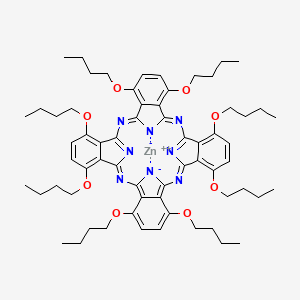
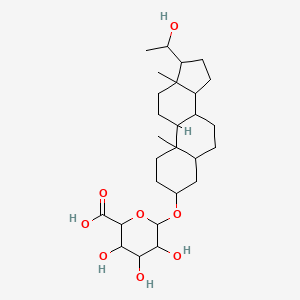

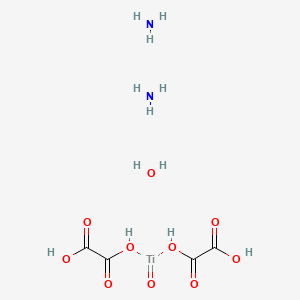
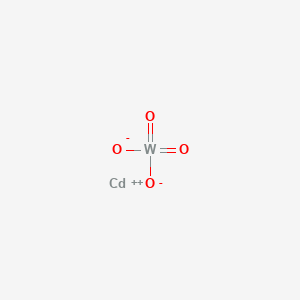
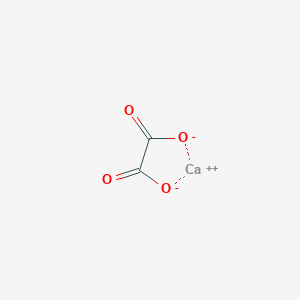


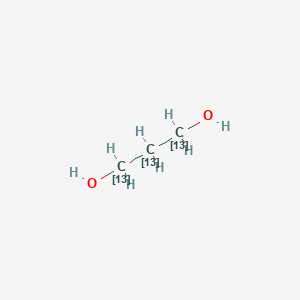
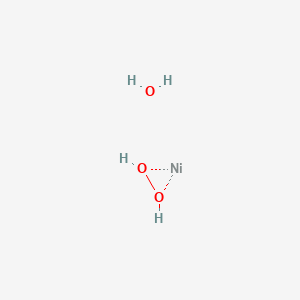

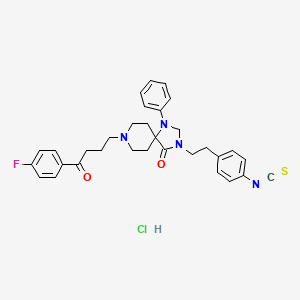

![6,12-Bis(2,3,4,5,6-pentafluorophenyl)indeno[1,2-b]fluorene](/img/structure/B12061753.png)
